Product packaging for Asc-JM-17(Cat. No.:CAS No. 1039760-91-2)

Asc-JM-17

Cat. No.: B1264205
CAS No.: 1039760-91-2
M. Wt: 464.5 g/mol
InChI Key: PJOSHEDKRPRCAE-QHKWOANTSA-N
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Description

Overview of ASC-JM-17 as a Curcumin (B1669340) Analog in Academic Research

This compound is a novel, orally bioavailable synthetic analog of curcumin, the active compound in turmeric. nih.gov It was developed as part of a research trajectory aimed at enhancing the therapeutic properties of curcumin. While curcumin itself demonstrates a wide range of biological activities, its clinical utility has been hampered by low metabolic stability and poor absorption in the body. oup.com

This compound, [(1E,4Z,6E)-4-(cyclobutylmethyl)-1,7-bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one], was structurally engineered to improve upon these characteristics. nih.gov It is closely related to a preceding analog, ASC-J9, but research indicates this compound possesses greater metabolic stability and efficacy. oup.comclinsurggroup.us Academic research has focused heavily on its potential application in polyglutamine (polyQ) diseases, such as spinal and bulbar muscular atrophy (SBMA) and spinocerebellar ataxia type 3 (SCA3). nih.govmdpi.com The primary mechanism explored in these studies is its ability to promote the degradation of mutant proteins, a common pathological hallmark of this class of neurodegenerative disorders. clinsurggroup.usnih.gov

Table 1: Comparative Efficacy of Curcumin and its Analogs

Compound Potency in Activating Antioxidant Response Efficacy in Androgen Receptor (AR) Degradation Metabolic Stability & Bioavailability
This compound High High Improved
ASC-J9 Moderate Moderate Moderate
Curcumin Low Low Low

This table provides a qualitative comparison based on findings from multiple research studies. nih.govoup.comclinsurggroup.us

Research Significance in Cellular Homeostasis and Stress Response Pathways

The scientific significance of this compound lies in its multifaceted mechanism of action that enhances the cell's capacity for proteostasis, which is the maintenance of protein health. nih.gov It achieves this by simultaneously activating several key stress response pathways. grantome.com

Research demonstrates that this compound is a potent activator of three master regulator transcription factors: Nuclear factor erythroid 2-related factor 1 (Nrf1), Nuclear factor erythroid 2-related factor 2 (Nrf2), and Heat shock factor 1 (Hsf1). nih.govnih.gov

Nrf1 and Nrf2 Activation: The activation of Nrf1 and its ortholog Nrf2 is central to the protective effects of this compound. nih.gov Nrf1 activation leads to an increased expression of proteasome subunits, enhancing the cell's primary machinery for degrading misfolded or damaged proteins, known as the ubiquitin-proteasome system (UPS). nih.govki.se Concurrently, Nrf2 activation boosts the cellular antioxidant defense system by upregulating the expression of crucial antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and catalase. nih.gov This dual action helps mitigate the oxidative stress and protein aggregation that are characteristic of many neurodegenerative conditions. frontiersin.orgmdpi.com Studies have shown this compound to be a more potent activator of the antioxidant response pathway than both curcumin and ASC-J9. oup.com

Hsf1 Activation: this compound also induces the heat shock response by activating Hsf1. nih.gov This leads to the increased production of molecular chaperones, such as heat shock proteins (HSPs), which assist in the correct folding of proteins and can help target misfolded proteins for degradation. nih.govresearchgate.net

This coordinated activation of pathways involved in protein degradation, folding, and antioxidant defense allows this compound to counteract multiple pathogenic processes at once. oup.com For instance, in models of SBMA, the compound not only promotes the UPS-mediated degradation of the toxic mutant androgen receptor but its protective effect is also critically dependent on the Nrf1/Nrf2 pathway. nih.govnih.gov Furthermore, research in models of SCA3 shows this compound can restore mitochondrial function and reduce levels of reactive oxygen species (ROS). mdpi.commedchemexpress.com

Table 2: Key Cellular Pathways and Proteins Modulated by this compound

Pathway Key Proteins Activated/Upregulated Cellular Outcome
Nrf1 Pathway Nrf1, Proteasome Subunits Enhanced protein degradation via the UPS
Nrf2 Pathway Nrf2, HO-1, NQO1, GCLC, Catalase Increased antioxidant defense, Reduced oxidative stress
Hsf1 Pathway Hsf1, Heat Shock Proteins (HSPs) Improved protein folding, Chaperone-mediated protein quality control

This table summarizes the principal molecular mechanisms of this compound as identified in academic research. nih.govmdpi.com

Historical Context and Analog Development Trajectory

The development of this compound is rooted in the long-standing scientific interest in curcumin. nih.gov For decades, curcumin was investigated for a plethora of therapeutic effects, but its promise in the laboratory consistently failed to translate to clinical success, largely due to its poor pharmacokinetic properties. frontiersin.org This spurred medicinal chemists to create synthetic analogs that retained the beneficial structural motifs of curcumin while possessing improved drug-like qualities.

An earlier synthetic analog, ASC-J9 (also known as dimethylcurcumin), was developed and showed a capacity to degrade the androgen receptor, a key target in prostate cancer and certain neurodegenerative diseases. mdpi.com While promising, subsequent studies indicated a need for further optimization. oup.com

This compound was subsequently identified through screening assays designed to find compounds with superior androgen receptor degradation capabilities. clinsurggroup.us It was engineered to improve upon the efficacy and metabolic stability of ASC-J9. oup.com This developmental trajectory highlights a common strategy in drug discovery: the iterative refinement of a natural product to create a more potent and clinically viable therapeutic candidate. The research into this compound represents a focused effort to create a small molecule that can effectively target the core pathological mechanisms of protein misfolding diseases, establishing it as a candidate for further pharmacological intervention in conditions like SBMA. oup.commdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H32O6 B1264205 Asc-JM-17 CAS No. 1039760-91-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1039760-91-2

Molecular Formula

C28H32O6

Molecular Weight

464.5 g/mol

IUPAC Name

(1E,6E)-4-(cyclobutylmethyl)-1,7-bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione

InChI

InChI=1S/C28H32O6/c1-31-25-14-10-20(17-27(25)33-3)8-12-23(29)22(16-19-6-5-7-19)24(30)13-9-21-11-15-26(32-2)28(18-21)34-4/h8-15,17-19,22H,5-7,16H2,1-4H3/b12-8+,13-9+

InChI Key

PJOSHEDKRPRCAE-QHKWOANTSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C(C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)CC3CCC3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C(CC2CCC2)C(=O)C=CC3=CC(=C(C=C3)OC)OC)OC

Synonyms

4-(cyclobutylmethyl)-1,7-bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one
ASC-JM17

Origin of Product

United States

Molecular Mechanisms of Action of Asc Jm 17

Nuclear Factor Erythroid 2-Related Factor 1 (Nrf1) Activation

ASC-JM-17, a novel curcumin (B1669340) analog, has been identified as a significant activator of the transcription factor Nrf1. nih.govmedchemexpress.com This protein is integral to maintaining cellular protein homeostasis, or proteostasis, particularly by governing the expression of proteasome subunits. nih.govresearchgate.net

Upregulation of Nrf1-Dependent Transcriptional Programs

The activation of Nrf1 by this compound initiates a transcriptional program that leads to an increased expression of various proteasome subunits. nih.govresearchgate.netnih.gov This upregulation enhances the cell's capacity for protein degradation, a critical component of cellular quality control. nih.gov By boosting the machinery responsible for clearing misfolded or damaged proteins, this compound helps to maintain a healthy cellular environment. researchgate.net Studies have demonstrated that treatment with this compound results in a notable increase in proteasome activity, a direct consequence of Nrf1 activation. researchgate.net

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activation

Concurrent with its effects on Nrf1, this compound is also a potent activator of the Nrf2 pathway. nih.govmedchemexpress.com Nrf2 is a master regulator of the cellular antioxidant response, controlling the expression of a multitude of protective genes. nih.govresearchgate.net

Modulation of the Keap1-Nrf2 Pathway

The primary mechanism for Nrf2 activation by this compound involves its interaction with the Kelch-like ECH-associated protein 1 (Keap1), which functions as a negative regulator of Nrf2. nih.govnih.gov

Under normal, unstressed conditions, Keap1 binds to Nrf2 in the cytoplasm, targeting it for degradation. nih.govucl.ac.uk Keap1 is a protein rich in cysteine residues that act as sensors for oxidative or electrophilic stress. ucl.ac.ukmdpi.com As an electrophilic curcumin analog, this compound is thought to covalently modify these reactive cysteines on Keap1. nih.govucl.ac.uk This modification induces a conformational change in the Keap1 protein, which disrupts the Keap1-Nrf2 interaction and allows Nrf2 to dissociate. ucl.ac.ukresearchgate.net

The Keap1 protein serves as an adapter for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, which constantly adds ubiquitin tags to Nrf2, marking it for destruction by the proteasome. mdpi.com The conformational changes in Keap1 induced by this compound prevent it from effectively presenting Nrf2 to the Cul3 E3 ligase complex. ucl.ac.uk This inhibition of ubiquitination is a crucial step that leads to the stabilization and accumulation of Nrf2 protein within the cell. nih.govucl.ac.uk

Transcriptional Activation of Nrf2-Target Genes

Following its stabilization and release from Keap1, Nrf2 translocates into the nucleus. nih.gov There, it partners with small Maf proteins and binds to specific DNA sequences known as Antioxidant Response Elements (AREs) located in the promoter regions of its target genes. nih.govmdpi.com This binding event initiates the transcription of a broad array of cytoprotective genes. researchgate.net Research has shown that treatment with this compound leads to the increased expression of several Nrf2 target genes that are essential for antioxidant defense and detoxification. nih.gov

The table below summarizes the key molecular effects of this compound.

PathwayDirect TargetMolecular ActionConsequence
Nrf1 SignalingNrf1Activation of the transcription factor.Upregulation of proteasome subunit genes, enhancing cellular proteostasis. nih.govresearchgate.net
Nrf2 SignalingKeap1Modification of reactive cysteine residues. ucl.ac.ukNrf2 stabilization and nuclear accumulation. nih.govucl.ac.uk

The following table details some of the specific Nrf2-dependent genes upregulated by this compound.

Gene TargetGene FunctionReference
HO-1 (Heme oxygenase 1)Antioxidant enzyme involved in heme catabolism. nih.gov
Nqo1 (NAD(P)H quinone dehydrogenase 1)Detoxification enzyme that reduces quinones. nih.gov
Gclc (Glutamate-cysteine ligase catalytic subunit)Rate-limiting enzyme in glutathione (B108866) synthesis. nih.gov
CatalaseEnzyme that catalyzes the decomposition of hydrogen peroxide. nih.gov

Heat Shock Factor 1 (Hsf1) Activation

This compound also activates Heat Shock Factor 1 (Hsf1), the master transcriptional regulator of the cellular response to heat and other proteotoxic stressors. nih.govmedchemexpress.comoup.com This activation is a key component of the compound's ability to control protein folding and degradation. nih.gov

Upon activation by this compound, Hsf1 drives the expression of heat shock proteins (HSPs), which function as molecular chaperones. nih.govnih.govoup.com These proteins play a vital role in maintaining protein homeostasis by assisting in the proper folding of newly synthesized proteins, refolding of misfolded proteins, and preventing protein aggregation. mdpi.com Hsf1 activation by other stimuli, such as Hsp90 inhibitors, is known to induce the expression of chaperones like Hsp70 and Hsp40. nih.gov

The Hsf1-mediated induction of molecular chaperones by this compound contributes significantly to cellular proteostasis. nih.gov Heat shock proteins like HSP70 are involved in a wide range of cellular processes, including preventing the aggregation of misfolded proteins and facilitating their degradation through the proteasome. mdpi.com By increasing the pool of available chaperones, this compound enhances the cell's capacity to manage denatured or misfolded proteins, thereby mitigating proteotoxic stress. nih.govnih.gov This action complements the enhanced proteasome activity resulting from Nrf1 activation. nih.gov

Modulation of Androgen Receptor Degradation

A defining characteristic of this compound is its ability to promote the degradation of the androgen receptor (AR). medchemexpress.comclinsurggroup.us Specifically, it has been shown to be effective in enhancing the degradation of a mutant form of the AR associated with polyglutamine diseases. nih.govmedchemexpress.com This degradation is achieved through the ubiquitin-proteasome pathway. medchemexpress.comnih.gov The compound was identified as being more effective in this capacity than both curcumin and another analog, ASC-J9. clinsurggroup.us This targeted degradation of the AR protein prevents its accumulation and subsequent toxicity, representing a key therapeutic mechanism. nih.govclinsurggroup.us The ability to induce degradation of specific proteins like the AR is a significant aspect of its molecular action. medchemexpress.com

Prevention of Mutant Androgen Receptor Aggregation

A primary mechanism of this compound is its ability to mitigate the toxicity of the mutant androgen receptor (AR) by promoting its degradation and preventing aggregation. nih.gov In conditions like SBMA, an expansion of the polyglutamine (polyQ) tract in the AR protein leads to misfolding and the formation of toxic intracellular aggregates. medchemexpress.comnih.gov this compound directly counteracts this process.

Research has shown that this compound is more effective at enhancing the degradation of the AR compared to its parent compound, curcumin, and another analog, ASC-J9. clinsurggroup.us The compound facilitates the clearance of the polyglutamine-expanded AR through the ubiquitin-proteasome pathway. medchemexpress.com This is achieved by activating key transcription factors—Nuclear factor erythroid 2-related factor 1 (Nrf1), Nuclear factor erythroid 2-related factor 2 (Nrf2), and Heat shock factor 1 (Hsf1). medchemexpress.comnih.gov The activation of these factors boosts the cell's "proteostasis" capacity by upregulating the expression of proteasome subunits and molecular chaperones, which are essential for identifying and clearing misfolded proteins like the mutant AR. medchemexpress.comnih.gov Studies in various models, including cells, flies, and mice, have demonstrated that this compound effectively decreases these mutant protein aggregates. medchemexpress.comnih.govnih.gov

Key Finding Mechanism Supporting Evidence
Enhanced degradation of mutant ARActivation of the ubiquitin-proteasome pathway. medchemexpress.comMore effective than curcumin and ASC-J9 in assays screening for AR degradation. clinsurggroup.us
Reduction of mutant protein aggregatesUpregulation of proteasome subunits and molecular chaperones. medchemexpress.comnih.govObserved in cell, fly, and mouse models of SBMA. nih.govnih.gov
Activation of Proteostasis NetworkActivation of transcription factors Nrf1, Nrf2, and Hsf1. nih.govKnockdown of the Nrf1/Nrf2 ortholog in flies blocks the protective effect of this compound. nih.gov

Interference with Androgen Receptor-Mediated Gene Activation

By promoting the degradation of the androgen receptor, this compound inherently interferes with AR-mediated gene activation. medchemexpress.comclinsurggroup.us The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens, translocates to the nucleus and binds to androgen response elements (AREs) on DNA to regulate the expression of target genes. nih.govmdpi.com The significant reduction in cellular levels of the AR protein caused by this compound leads to a decrease in the availability of the receptor to mediate these transcriptional events. clinsurggroup.usresearchgate.netelsevierpure.com

While the primary described mechanism is degradation, this action effectively antagonizes the downstream functions of the receptor. In diseases like SBMA, the neurotoxic gain-of-function of the mutant AR is linked to its transcriptional activity. nih.gov Therefore, by reducing the levels of the mutant AR protein, this compound curtails its ability to aberrantly regulate gene expression, contributing to the amelioration of cellular toxicity. nih.gov

Interactions with Broader Cellular Pathways

Beyond its direct effects on the androgen receptor, this compound engages with several interconnected cellular pathways that are crucial for maintaining cellular health, particularly under conditions of stress.

Regulation of Oxidative Homeostasis

This compound is a potent activator of Nrf1 and Nrf2, which are master regulators of cellular redox homeostasis. medchemexpress.comnih.govclinsurggroup.us Nrf2, in particular, controls the expression of a wide array of antioxidant and detoxifying enzymes. clinsurggroup.usmdpi.com this compound enhances the stability of the Nrf2 protein, allowing it to accumulate and exert its transcriptional effects. clinsurggroup.us

This activation leads to the increased expression of key antioxidant enzymes, including:

Heme oxygenase-1 (HO-1) clinsurggroup.usnih.gov

NAD(P)H quinone dehydrogenase 1 (NQO1) clinsurggroup.usnih.gov

Superoxide (B77818) dismutase 2 (SOD2) , specifically in a mitochondrial context. nih.gov

By bolstering these enzymatic defenses, this compound helps restore the balance between oxidants and antioxidants within the cell. clinsurggroup.usnih.gov

Pathway Component Effect of this compound Outcome
Nrf1/Nrf2Potent activation and protein stabilization. medchemexpress.comclinsurggroup.usIncreased transcription of antioxidant genes. clinsurggroup.usnih.gov
Antioxidant Enzymes (HO-1, NQO1)Upregulated expression. clinsurggroup.usnih.govEnhanced cellular antioxidant capacity. clinsurggroup.us
Cellular Redox BalanceShifts towards a more reduced state. nih.govRegulation of oxidative homeostasis. nih.gov

Influence on Mitochondrial Function

Emerging evidence indicates that this compound has a beneficial impact on mitochondrial health. medchemexpress.comnih.gov Mitochondria are central to cellular energy production and are also a primary source of intracellular reactive oxygen species (ROS). mdpi.com Mitochondrial dysfunction is a common feature of many neurodegenerative diseases and is characterized by impaired respiration, reduced ATP production, and increased oxidative stress. nih.govmdpi.com

Studies have shown that this compound can improve and restore mitochondrial function. medchemexpress.comnih.gov In cellular models of neurodegeneration, treatment with this compound has been observed to enhance mitochondrial respiratory function. nih.gov This restorative effect is closely linked to its ability to reduce mitochondrial ROS levels and regulate oxidative homeostasis, thereby protecting these vital organelles from oxidative damage. nih.gov

Promotion of Autophagy

This compound has been shown to promote autophagy, a fundamental cellular process for the degradation and recycling of damaged organelles and protein aggregates. medchemexpress.comnih.gov This catabolic process involves the sequestration of cytoplasmic contents within a double-membraned vesicle called an autophagosome, which then fuses with a lysosome to degrade its contents. elifesciences.orgmdpi.com

The promotion of autophagy by this compound represents another mechanism for clearing toxic protein aggregates, complementing the activity of the proteasome. nih.gov As a curcumin analog, its pro-autophagic activity may be an important, Nrf2-independent pathway for eliminating mutant proteins. nih.gov This engagement with autophagy highlights the compound's comprehensive approach to enhancing cellular quality control mechanisms. nih.gov

Reduction of Intracellular Reactive Oxygen Species Levels

A direct consequence of this compound's influence on oxidative homeostasis and mitochondrial function is the significant reduction of intracellular reactive oxygen species (ROS). medchemexpress.comnih.gov ROS are highly reactive molecules, such as superoxide anions and hydrogen peroxide, that can cause damage to DNA, proteins, and lipids when present in excess. nih.govnih.gov

Structure Activity Relationships Sar and Analog Development for Asc Jm 17

Rational Design Principles for Enhanced Bioactivity

The development of ASC-JM-17 was predicated on the need to overcome the inherent limitations of curcumin (B1669340), a natural polyphenol with well-documented therapeutic properties but hindered by poor oral bioavailability and rapid metabolism. The rational design of this compound aimed to enhance its drug-like properties, specifically its metabolic stability and oral exposure, thereby increasing its efficacy as a therapeutic agent.

Key design principles focused on modifying the core curcumin scaffold to improve its pharmacokinetic profile. This involved strategic chemical alterations to block the metabolic pathways that quickly degrade curcumin in the body. The introduction of the cyclobutylmethyl moiety at the central carbon of the heptadienone chain was a critical design choice intended to sterically hinder metabolic enzymes and improve the compound's stability and absorption when administered orally. The overarching goal was to create a novel analog that retained the beneficial biological activities of curcumin while exhibiting superior performance as a drug candidate.

Structural Features Contributing to Nrf1/Nrf2 Activation Selectivity

This compound is a potent dual activator of both Nrf1 and Nrf2, transcription factors that play a crucial role in the cellular stress response. While the precise structural determinants for its dual activity are an area of ongoing investigation, several features of the molecule are thought to be critical.

The core structure of this compound, a diarylheptanoid, is a recognized scaffold for Nrf2 activation. The electrophilic nature of the α,β-unsaturated β-diketone moiety is a key feature, allowing for potential covalent interaction with cysteine residues on Keap1, the primary negative regulator of Nrf2. This interaction disrupts the Keap1-Nrf2 complex, leading to Nrf2 stabilization and translocation to the nucleus, where it can activate the transcription of antioxidant and cytoprotective genes.

Impact of the Cyclobutylmethyl Moiety on Molecular Interactions

A defining structural feature of this compound is the cyclobutylmethyl group attached to the central C4 position of the heptadienone linker. This bulky, non-polar moiety significantly influences the molecule's properties and biological activity.

From a pharmacokinetic perspective, the cyclobutylmethyl group is rationally designed to enhance metabolic stability. By introducing steric hindrance at a site susceptible to metabolic modification, this group likely protects the molecule from enzymatic degradation, thereby prolonging its half-life and increasing its oral bioavailability compared to curcumin and other analogs lacking this feature.

Comparative SAR Analysis with Related Curcumin Analogs (e.g., ASC-J9)

A comparative analysis of this compound with its structural analog, dimethylcurcumin (B1665192) (ASC-J9), highlights key structure-activity relationships. Both compounds are curcumin analogs and have been investigated for their therapeutic potential; however, this compound has demonstrated superior potency in several biological assays.

CompoundKey Structural Difference from CurcuminPotency in Reducing Mutant AR ProteinPotency in Activating Antioxidant Response
This compound Cyclobutylmethyl group at C4More potent than ASC-J9More potent than ASC-J9
ASC-J9 Two methyl groups at C4Less potent than this compoundLess potent than this compound

The primary structural difference between this compound and ASC-J9 lies at the central methylene (B1212753) carbon of the heptadienone chain. This compound possesses a cyclobutylmethyl group, whereas ASC-J9 has two methyl groups. This seemingly minor change has a significant impact on their biological activity. Studies have shown that this compound is more effective at lower concentrations than ASC-J9 in reducing the levels of mutant androgen receptor (AR) protein, a key pathological factor in spinal and bulbar muscular atrophy. nih.gov Furthermore, this compound demonstrates greater potency in activating the antioxidant response pathway. nih.gov

This suggests that the larger, more sterically demanding cyclobutylmethyl group in this compound may confer a more favorable conformation for interaction with its biological targets or enhance its metabolic stability to a greater extent than the dimethyl substitution in ASC-J9. An unpublished replication study with ASC-J9 reportedly did not show a robust effect, further underscoring the potential therapeutic advantages of the structural modifications present in this compound. nih.gov

Pharmacophore Identification and Chemical Optimization Strategies

While a specific pharmacophore model for this compound as a dual Nrf1/Nrf2 activator has not been detailed in publicly available research, general pharmacophore features for Nrf2 activators can be inferred. These typically include:

Hydrogen bond acceptors and donors: The carbonyl and hydroxyl groups on the diarylheptanoid scaffold are likely key features for interaction with target proteins.

Aromatic/hydrophobic regions: The two phenyl rings contribute to hydrophobic interactions within the binding sites.

An electrophilic center: The Michael acceptor functionality of the α,β-unsaturated ketone system is a common feature in many covalent Nrf2 activators that interact with Keap1.

Chemical optimization strategies for curcumin analogs like this compound have focused on improving metabolic stability and oral bioavailability. The substitution at the central carbon of the heptadienone linker, as seen with the cyclobutylmethyl group, is a prime example of such an optimization strategy. Further optimization could involve modifications to the phenyl ring substituents to fine-tune the electronic properties and steric bulk, potentially leading to enhanced potency and selectivity. The goal of these strategies is to identify analogs with improved drug-like properties while retaining or enhancing the desired biological activity.

Synthetic Methodologies for Analog Generation

The synthesis of this compound and its analogs generally follows established organic chemistry principles for the construction of diarylheptanoids. A common synthetic route involves the condensation of a substituted β-diketone with an appropriate aromatic aldehyde.

For the synthesis of this compound, a key step would be the preparation of the C4-substituted β-diketone precursor bearing the cyclobutylmethyl group. This could be achieved by the alkylation of a suitable β-diketone starting material with a cyclobutylmethyl halide. Subsequent condensation of this specialized β-diketone with 3,4-dimethoxybenzaldehyde (B141060) would yield the final this compound product.

A general synthetic approach for a related curcumin analog with an allyl group at the central carbon involves the condensation of an allyl-substituted acetylacetone (B45752) with 4-hydroxy-3-methoxybenzaldehyde. This provides a template for how analogs with different substituents at the central linker can be generated. The generation of a library of analogs with various alkyl or cycloalkyl groups at this position would be a valuable strategy for further elucidating the structure-activity relationships and optimizing the biological activity of this class of compounds.

Preclinical Investigations of Asc Jm 17 in Disease Models

Studies in Neurodegenerative Disease Models

ASC-JM-17, a novel, orally bioavailable curcumin (B1669340) analog, has been the subject of preclinical investigations to assess its therapeutic potential in various neurodegenerative disorders. nih.gov These studies have primarily focused on diseases characterized by the accumulation of abnormal proteins, a pathological hallmark linked to disruptions in cellular protein homeostasis. nih.govoup.comnih.gov this compound has been shown to activate key cellular pathways involved in protein folding, degradation, and the antioxidant response, making it a promising candidate for mitigating the toxicity of mutant proteins in these conditions. nih.govoup.comnih.govneurology.org

Research in Spinal Bulbar Muscular Atrophy (SBMA) Models

Spinal and Bulbar Muscular Atrophy (SBMA), also known as Kennedy's Disease, is an X-linked neuromuscular disorder caused by a polyglutamine expansion in the androgen receptor (AR) gene. neurology.org This mutation leads to the misfolding and accumulation of the mutant AR protein, which is toxic to motor neurons and muscle cells. nih.gov this compound has been extensively studied in various SBMA models, demonstrating its potential to counteract the pathogenic effects of the mutant AR. nih.govgrantome.com

Cellular Models of Mutant Androgen Receptor Toxicity

In cellular models of SBMA, this compound has shown significant efficacy in reducing the levels of the mutant AR protein. nih.gov Studies using fibroblasts derived from an SBMA patient revealed that this compound treatment led to a dose-dependent decrease in mutant AR protein levels. nih.gov This effect is attributed to the compound's ability to promote the degradation of the polyglutamine-expanded AR through the ubiquitin-proteasome system (UPS). nih.govneurology.orgmedchemexpress.com

Furthermore, this compound was found to be more potent than its parent compound, ASC-J9, in reducing mutant AR protein levels. nih.gov The compound also demonstrated the ability to reduce AR levels even in the absence of the androgen ligand dihydrotestosterone (B1667394) (DHT). nih.gov Mechanistic studies have indicated that this compound activates several protective cellular pathways. It induces the heat shock response via Heat Shock Factor 1 (Hsf1), leading to the increased expression of heat shock proteins and co-chaperones that facilitate the targeting of the mutant AR for proteasomal degradation. nih.gov Additionally, this compound activates the Nrf1 and Nrf2 pathways, which enhance proteasomal activity and the cellular antioxidant response, respectively. neurology.orgmedchemexpress.comtandfonline.com

Cellular Model Findings for this compound in SBMA
Effect Mechanism of Action
Reduced mutant Androgen Receptor (AR) protein levelsPromotes degradation via the ubiquitin-proteasome system (UPS)
Induced heat shock responseActivation of Heat Shock Factor 1 (Hsf1)
Enhanced proteasomal activityActivation of Nuclear factor erythroid 2-related factor 1 (Nrf1)
Induced antioxidant responseActivation of Nuclear factor erythroid 2-related factor 2 (Nrf2)
Drosophila Models of Mutant Androgen Receptor-Induced Pathologies

The fruit fly, Drosophila melanogaster, has been utilized as a powerful in vivo model to study the neurotoxic effects of the mutant androgen receptor and to screen for potential therapeutic compounds. In a Drosophila model of SBMA where the mutant AR is expressed in the eye, treatment with this compound was shown to mitigate the observed eye degeneration. nih.govnih.govgrantome.com

Interestingly, further investigation into the mechanism of action in this model revealed that the protective effects of this compound were dependent on the Drosophila ortholog of Nrf1 and Nrf2, known as cap 'n' collar isoform-C (CncC). nih.govgrantome.com Knockdown of CncC blocked the beneficial effects of the compound. nih.govnih.govgrantome.com In contrast, the knockdown of Hsf1 did not prevent this compound from rescuing the eye phenotype, suggesting that the activation of the Nrf1/Nrf2 pathway plays a more critical role in the compound's protective effects in this specific model. nih.govneurology.orggrantome.com These findings underscore the importance of the proteasome and oxidative stress response pathways in counteracting mutant AR toxicity in vivo. neurology.org

This compound Effects in Drosophila SBMA Model
Phenotype Effect of this compound
Mutant AR-induced eye degenerationAmeliorated
Genetic Interaction Observation
Knockdown of CncC (Nrf1/Nrf2 ortholog)Blocked the protective effect of this compound
Knockdown of Hsf1Did not block the protective effect of this compound
Murine Models of Androgen Receptor-Mediated Neurodegeneration

The efficacy of this compound has also been evaluated in a transgenic mouse model of SBMA that expresses the full-length human AR with an expanded polyglutamine tract (AR97Q). nih.gov These mice typically develop key features of the human disease, including weight loss, muscle atrophy, and weakness. nih.gov Oral administration of this compound to these mice resulted in a significant amelioration of the disease phenotype. neurology.org

Treatment with this compound led to improvements in motor function and a reduction in the histological and biochemical alterations associated with SBMA in these mice. neurology.org The compound was found to effectively degrade the mutant AR protein in the muscles of the treated mice. clinsurggroup.us These positive outcomes in a mammalian model further support the potential of this compound as a therapeutic agent for SBMA. nih.govneurology.org

Explorations in Huntington's Disease Models

While the primary focus of this compound research has been on SBMA, its mechanism of action suggests potential applicability to other polyglutamine diseases like Huntington's Disease (HD). HD is caused by a CAG repeat expansion in the huntingtin (HTT) gene, leading to the production of mutant huntingtin protein (mHtt). mdpi.com Like the mutant AR in SBMA, mHtt is prone to misfolding and aggregation, contributing to neuronal dysfunction and death.

Studies have shown that activators of the Nrf2 pathway can be beneficial in HD models. mdpi.com For instance, dimethyl fumarate, an Nrf2 activator, has demonstrated positive effects in mouse models of HD. nih.gov Given that this compound is a potent activator of Nrf1 and Nrf2, it is plausible that it could offer therapeutic benefits in HD by enhancing the cellular defenses against oxidative stress and promoting the clearance of mHtt aggregates. nih.govneurology.org However, direct preclinical studies of this compound in dedicated HD models are less extensively reported in the currently available literature.

Investigations in Spinal Cerebellar Ataxia Models

Spinocerebellar ataxias (SCAs) are a group of hereditary neurodegenerative disorders characterized by progressive ataxia. frontiersin.org Several types of SCA, including SCA3 (also known as Machado-Joseph disease), are caused by polyglutamine expansions. mdpi.commdpi.com In SCA3, the expanded polyglutamine tract is within the ataxin-3 protein. mdpi.com

Recent research has explored the effects of this compound in a cellular model of SCA3. mdpi.com A study utilizing human neuroblastoma cells (SK-N-SH) expressing mutant ataxin-3 with 78 CAG repeats (MJD78) demonstrated that this compound could mitigate cellular pathology. mdpi.comnih.gov Treatment with this compound was found to restore mitochondrial function, decrease the aggregation of mutant ataxin-3, and reduce levels of intracellular and mitochondrial reactive oxygen species (ROS). mdpi.comnih.gov

General Neuroprotective Effects in Oxidative Stress-Induced Conditions

This compound, a novel curcumin analog, has demonstrated significant neuroprotective capabilities in preclinical models of oxidative stress. nih.gov The primary mechanism underlying these effects is its function as a potent activator of Nuclear factor erythroid 2-related factor 1 (Nrf1) and Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.govmedkoo.com Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes, forming a key component of the cellular defense against oxidative damage. nih.govsemanticscholar.org

Under conditions of oxidative or electrophilic stress, this compound treatment leads to the stabilization and nuclear translocation of Nrf2. nih.gov This activation, in turn, increases the expression of multiple antioxidant enzymes. nih.gov In-vitro studies have shown that this compound upregulates key enzymes responsible for managing cellular redox potential and resisting stress. nih.govnih.gov

A key demonstration of its neuroprotective effect was observed in cell cultures exposed to hydrogen peroxide (H₂O₂), a potent oxidizing agent. Pretreatment with this compound conferred significant protection to cells against oxidative stress-induced cell death. nih.gov The critical role of the Nrf2 pathway in this protection was confirmed through siRNA-mediated knockdown experiments; when Nrf2 was silenced, the protective effect of this compound against hydrogen peroxide was markedly diminished. nih.gov

Further investigations in cellular models of neurodegenerative disorders, such as Spinocerebellar Ataxia Type 3 (SCA3), have reinforced these findings. In these models, this compound was shown to attenuate levels of both intracellular and mitochondrial reactive oxygen species (ROS). nih.govmdpi.com Notably, it specifically increases the level of mitochondrial superoxide (B77818) dismutase 2 (SOD2), a crucial mitochondrial antioxidant enzyme, in an Nrf2-dependent fashion. nih.govmdpi.com Beyond Nrf2 activation, this compound also induces the heat shock response by activating Heat shock factor 1 (Hsf1), which enhances the cellular capacity to manage protein folding and degradation, counteracting proteotoxic stress that often accompanies oxidative damage. nih.gov

Table 1: Antioxidant Enzymes Induced by this compound

Enzyme/Protein Full Name Function Reference
HO-1 Heme oxygenase-1 Catalyzes the degradation of heme, producing the antioxidant biliverdin. nih.govclinsurggroup.us
Nqo1 NAD(P)H quinone dehydrogenase 1 Detoxifies quinones and reduces oxidative stress. nih.govclinsurggroup.us
Gclc Glutamate-cysteine ligase catalytic subunit Rate-limiting enzyme in the synthesis of the antioxidant glutathione (B108866). nih.gov
Catalase Catalase Catalyzes the decomposition of hydrogen peroxide to water and oxygen. nih.gov
SOD2 Superoxide dismutase 2 An antioxidant enzyme that specifically targets superoxide radicals in the mitochondria. nih.govmdpi.com

Investigations in Inflammatory and Autoimmune Disease Models

The therapeutic potential of this compound extends to inflammatory and autoimmune conditions, primarily through its ability to modulate immune responses and suppress key inflammatory mediators. Its action as an Nrf2 activator is central to these effects, as the Nrf2 pathway is known to intersect with and negatively regulate inflammatory signaling. clinsurggroup.us

Modulation of Immune Cell Responses and Inflammatory Pathways

Preclinical evidence indicates that this compound can modulate the activity of key immune cells involved in autoimmune pathology. Studies using mouse bone marrow-derived macrophages and splenocytes have shown that this compound can suppress inflammatory responses. clinsurggroup.us The compound was tested in cells stimulated with resiquimod (B1680535) (R848), a potent ligand for Toll-like receptor (TLR) 7/8 that mimics immune responses driven by T-helper 1 (Th1) and T-helper 17 (Th17) cells. clinsurggroup.us Th1 and Th17 cells are critical drivers of pathogenesis in many autoimmune diseases. frontiersin.orgorthofyto.com

The ability of this compound to curb the response in these stimulated immune cells suggests a capacity to interfere with the inflammatory cascades that characterize autoimmune disorders. clinsurggroup.us This immunomodulation is linked to its activation of the Nrf2 antioxidant response, which can dampen inflammatory signaling pathways such as those involving NF-κB and MAPKs, although the precise downstream interactions for this compound are still under investigation. clinsurggroup.usnih.govrndsystems.com By influencing the behavior of antigen-presenting cells like macrophages and effector cells within the spleen, this compound demonstrates a potential to restore immune balance. clinsurggroup.usnih.gov

Suppression of Proinflammatory Cytokine Expression

A direct consequence of this compound's immunomodulatory activity is the suppression of proinflammatory cytokine production. Cytokines are signaling proteins that orchestrate the inflammatory response, and their overproduction is a hallmark of autoimmune disease. nih.gov Research has specifically demonstrated that this compound effectively suppresses the messenger RNA (mRNA) levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-17A (IL-17A). clinsurggroup.us

TNF-α is a master inflammatory cytokine involved in systemic inflammation and is a validated therapeutic target in several autoimmune diseases. nih.gov IL-17A is the signature cytokine of Th17 cells and is a potent driver of inflammation and tissue damage in conditions like rheumatoid arthritis, psoriasis, and potentially systemic lupus erythematosus. frontiersin.orgmdpi.commdpi.com The demonstrated ability of this compound to decrease the expression of both TNF-α and IL-17A in stimulated macrophages and splenocytes highlights its potential to broadly inhibit key inflammatory pathways. clinsurggroup.us

Table 2: Effect of this compound on Proinflammatory Cytokine mRNA Expression

Cytokine Cell Type Stimulant Effect of this compound Implication Reference
TNF-α Mouse Macrophages & Splenocytes Resiquimod (R848) Suppression of mRNA levels Inhibition of Th1-associated inflammatory response clinsurggroup.us
IL-17A Mouse Macrophages & Splenocytes Resiquimod (R848) Suppression of mRNA levels Inhibition of Th17-associated inflammatory response clinsurggroup.us

Studies in Rheumatoid Arthritis Models

Specific preclinical studies evaluating this compound in established animal models of rheumatoid arthritis (RA), such as collagen-induced arthritis (CIA) or adjuvant-induced arthritis (AIA), are not prominently featured in the available scientific literature. frontiersin.orgadvinus.com However, the known mechanism of action of this compound provides a strong rationale for its potential therapeutic utility in RA.

RA pathogenesis is heavily driven by proinflammatory cytokines, with IL-17 and TNF-α playing crucial roles in promoting synovial inflammation, cartilage degradation, and bone erosion. nih.govmdpi.com Th17 cells are key pathogenic cells in the RA synovium. mdpi.com Given that this compound has been shown to suppress the expression of both IL-17A and TNF-α, it directly targets two critical pathways in RA pathology. clinsurggroup.us By inhibiting IL-17A, this compound could potentially reduce the recruitment of neutrophils and monocytes into the joint and decrease the production of other inflammatory mediators by synovial fibroblasts. mdpi.comembopress.org

Research in Inflammatory Bowel Disease Models

As of now, dedicated research investigating the effects of this compound in preclinical models of inflammatory bowel disease (IBD), such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis or trinitrobenzenesulfonic acid (TNBS)-induced colitis, has not been extensively published. advinus.commdpi.com The role of the immune system in IBD is particularly complex, and the IL-17/Th17 axis has a dual and context-dependent function in the gut. jst.go.jp

While Th17 cells are associated with inflammation in Crohn's disease, IL-17A also plays a role in maintaining the integrity of the mucosal barrier and defending against certain pathogens. jst.go.jpmdpi.com In fact, therapeutic blockade of IL-17A has, in some contexts, been associated with the worsening of IBD. mdpi.com Therefore, while this compound's known anti-inflammatory properties and ability to suppress IL-17A are established clinsurggroup.us, its potential effect in IBD is not straightforward and would require specific investigation in relevant IBD models to determine whether its net effect would be protective or detrimental.

Analysis in Systemic Lupus Erythematosus Models

Direct preclinical evaluation of this compound in spontaneous or induced mouse models of systemic lupus erythematosus (SLE), such as the MRL/lpr or NZBWF1 strains, is not widely reported in existing literature. jax.orgnih.gov SLE is a multifaceted autoimmune disease characterized by the production of autoantibodies, formation of immune complexes, and subsequent inflammation in multiple organs. nih.gov

There is growing evidence for the involvement of the IL-17/Th17 axis in the pathogenesis of SLE. mdpi.com Studies have found elevated levels of circulating IL-17 and an increased number of Th17 cells in both SLE patients and lupus-prone mice, which often correlate with disease activity. mdpi.com IL-17 is believed to contribute to tissue damage by promoting B-cell survival and autoantibody production, as well as recruiting other inflammatory cells. nih.govmdpi.com The demonstrated ability of this compound to suppress IL-17A expression suggests a plausible mechanism through which it could ameliorate lupus pathology. clinsurggroup.us However, without direct studies in established SLE models, this remains a rational hypothesis requiring experimental validation.

Research in Oxidative Stress-Related Metabolic Dysregulation Models

Oxidative stress is a well-established contributor to the pathogenesis of various metabolic disorders, including type 2 diabetes and obesity. The capacity of this compound to activate the Nrf2 signaling pathway, a master regulator of the antioxidant response, positions it as a promising candidate for mitigating metabolic dysregulation. eco-vector.comnih.gov

Cellular Resilience Enhancement Against Oxidative Damage

This compound has demonstrated a significant ability to enhance cellular resilience to oxidative insults. As an activator of both Nrf1 and Nrf2, it upregulates the expression of a suite of antioxidant and cytoprotective genes. nih.govmedchemexpress.com In cellular models, pretreatment with this compound has been shown to protect against oxidative stress induced by agents like hydrogen peroxide. nih.gov This protective effect is significantly diminished when Nrf2 is knocked down, confirming the central role of this pathway in the compound's mechanism of action. nih.gov

Role in Glucose Homeostasis Models (e.g., Type 2 Diabetes Models)

While direct preclinical studies of this compound in established animal models of type 2 diabetes are not extensively documented in the current body of literature, its known mechanisms of action suggest a potential therapeutic role. Oxidative stress is a critical factor in the development of insulin (B600854) resistance and pancreatic β-cell dysfunction, the hallmarks of type 2 diabetes. nih.govresearchgate.net By activating the Nrf2 pathway, this compound could theoretically counteract the oxidative damage that contributes to these pathological processes.

The protective effects of Nrf2 activation in the context of diabetes are supported by studies on other Nrf2 activators and curcumin analogs. nih.govfrontiersin.org For instance, the Nrf2 activator sulforaphane (B1684495) has been shown to improve insulin resistance in type 2 diabetic patients. mdpi.com Given that this compound is a potent Nrf2 activator, it is plausible that it could confer similar benefits in models of glucose dysregulation. Further research is warranted to directly investigate the effects of this compound on glucose uptake, insulin sensitivity, and pancreatic β-cell function in relevant preclinical models of type 2 diabetes.

Studies in Obesity-Related Metabolic Disorders

Similar to type 2 diabetes, the role of this compound in obesity-related metabolic disorders is an area of investigation largely informed by its established antioxidant properties. Chronic low-grade inflammation and oxidative stress in adipose tissue are key contributors to the metabolic complications of obesity. scirp.org The activation of Nrf2 by this compound could potentially mitigate these effects by reducing inflammation and enhancing antioxidant defenses within adipocytes and other metabolically active tissues.

Research on other curcumin analogs has shown promise in ameliorating obesity and its metabolic consequences in animal models. mdpi.complos.org These analogs have been found to modulate adipogenesis, lipid metabolism, and inflammation. However, the role of Nrf2 in obesity is complex, with some studies suggesting that its activation may have both beneficial and potentially detrimental effects on adipose tissue function and lipid accumulation. mdpi.comdiabetesjournals.org Therefore, dedicated preclinical studies are necessary to elucidate the specific impact of this compound on adiposity, ectopic fat deposition, and the inflammatory milieu in diet-induced and genetic models of obesity.

Studies in Androgen Receptor-Related Oncological Models

This compound has been investigated for its therapeutic potential in cancers where the androgen receptor (AR) plays a significant role. Its ability to modulate AR expression and activity, coupled with its effects on cell cycle progression, makes it a compound of interest in this context.

Inhibition of Cancer Cell Proliferation in Androgen-Sensitive Lines

In preclinical studies, this compound has demonstrated notable anti-tumor activities in androgen receptor-positive breast cancer cell lines, including the triple-negative breast cancer (TNBC) line MDA-MB-231. researchgate.netdntb.gov.ua Research has shown that this compound can induce cell cycle arrest at the G0/G1 phase in a dose-dependent manner. researchgate.net This cell cycle inhibition is accompanied by the downregulation of key regulatory proteins such as cyclin-dependent kinase 4 (CDK4) and an upregulation of the cell cycle inhibitor p21. researchgate.net

A key mechanism underlying these effects is the ability of this compound to reduce the expression of the androgen receptor in cancer cells. researchgate.net Furthermore, it has been shown to decrease the interaction between AR and CDK4. researchgate.net In vivo studies using xenograft models of MDA-MB-231 have further corroborated these findings, with this compound treatment leading to a significant reduction in tumor growth. researchgate.net These results suggest that this compound could be a promising therapeutic agent for AR-positive breast cancers.

Interactive Data Table: Effect of this compound on MDA-MB-231 Breast Cancer Cells

Treatment GroupCell Cycle Phase ArrestKey Protein ModulationIn Vivo Tumor Growth
Control Normal ProgressionBaseline ExpressionUninhibited
This compound G0/G1 Arrest↓ AR, ↓ CDK4, ↑ p21Significantly Reduced

Explorations in Viral Infection Models (e.g., SARS-CoV-2 Viral Entry)

The potential application of this compound in the context of viral infections, such as that caused by SARS-CoV-2, is an emerging area of interest, primarily due to its known effects on host cellular pathways that can be exploited by viruses. The Nrf2 pathway, which is activated by this compound, has been implicated in the host response to viral infections, including its potential to modulate the expression of factors involved in viral entry and replication. sciepublish.comnih.govmdpi.com

While direct studies investigating the effect of this compound on SARS-CoV-2 viral entry are currently limited, research on other Nrf2 activators has provided some intriguing, albeit sometimes conflicting, results. Some studies suggest that Nrf2 activation can inhibit the replication of SARS-CoV-2 and other coronaviruses. researchgate.netnih.gov The proposed mechanisms include the modulation of host factors that are crucial for the viral life cycle. However, the precise role of Nrf2 in SARS-CoV-2 infection is still under investigation, with some evidence suggesting that the virus itself may suppress the Nrf2 signaling pathway. nih.gov Further research is required to specifically evaluate whether this compound can inhibit SARS-CoV-2 entry, potentially through the downregulation of host receptors like ACE2 or by interfering with other cellular processes necessary for viral invasion.

Research in Wound Healing Processes

Currently, there is no publicly available scientific literature detailing preclinical investigations of the chemical compound this compound in wound healing models. Searches for studies on this compound and its effects on dermal repair, re-epithelialization, or other aspects of the wound healing cascade did not yield any relevant results. Therefore, no data on its efficacy or mechanism of action in this specific biological process can be provided.

Existing Research on this compound

This compound, also known as Rosolutamide, is a synthetic analog of curcumin. medkoo.comsmolecule.commedchemexpress.com It has been identified as a potent activator of Nuclear factor erythroid 2-related factor 1 (Nrf1) and Nuclear factor erythroid 2-related factor 2 (Nrf2). medkoo.commedchemexpress.com These transcription factors play a crucial role in the cellular defense against oxidative stress by upregulating the expression of antioxidant enzymes and proteasome subunits. medkoo.comoup.comnih.gov

The main body of research on this compound centers on its potential therapeutic applications in neurodegenerative disorders characterized by protein aggregation and oxidative stress. Specifically, studies have explored its efficacy in models of:

Spinal and Bulbar Muscular Atrophy (SBMA): Research has shown that this compound can ameliorate the toxicity of the mutant androgen receptor responsible for SBMA in various models. medkoo.comoup.comnih.gov It is suggested to work by degrading the polyglutamine-expanded androgen receptor through the ubiquitin-proteasome pathway. medchemexpress.com

Spinocerebellar Ataxia Type 3 (SCA3): In cellular models of SCA3, this compound has been observed to restore mitochondrial function, reduce mutant ataxin-3 protein aggregates, and decrease intracellular reactive oxygen species. mdpi.com

The mechanism of action in these neurodegenerative models is attributed to its ability to activate Nrf1, Nrf2, and Heat shock factor 1 (Hsf1), leading to an enhanced cellular stress response. medchemexpress.comoup.comnih.gov

Advanced Methodologies and Analytical Approaches in Asc Jm 17 Research

In Vitro Efficacy Assessment Methodologies

The in vitro evaluation of Asc-JM-17 has relied on carefully selected experimental models and quantitative assays to determine its biological effects. These studies have provided foundational knowledge regarding the compound's efficacy and mechanism.

Strategic Cell Line Selection and Application

The choice of appropriate cell lines is a critical first step in assessing the biological activity of a compound. In the study of this compound, researchers have utilized various cell lines to model specific aspects of cellular stress and disease pathology. For instance, PC12 and MCF7 cell lines have been employed in studies investigating the compound's influence on cellular stress responses. nih.gov A significant model in the research of this compound is the human neuroblastoma SK-N-SH cell line, which has been genetically modified to express the full-length ataxin-3 protein with 78 CAG repeats (MJD78). mdpi.comnih.gov This cell line serves as an in vitro model for Spinocerebellar Ataxia Type 3 (SCA3), a polyglutamine neurodegenerative disease. mdpi.comnih.gov The use of this specific cell line has allowed for direct comparison of this compound's efficacy with other known Nrf2 activators. mdpi.comnih.gov Furthermore, to understand its effects in a broader biological context, studies have also been conducted using Drosophila models of neurodegeneration, which have been instrumental in dissecting the genetic pathways modulated by this compound. nih.govmedkoo.commolnova.com

Cell Line/ModelApplication in this compound ResearchKey Findings
PC12 Assessment of heat shock response. nih.govThis compound induces a heat shock response in a dose-dependent manner. nih.gov
MCF7 siRNA-mediated knockdown experiments for Hsf1. nih.govThe induction of heat shock proteins by this compound is dependent on Hsf1. nih.gov
SK-N-SH (MJD78) Model for Spinocerebellar Ataxia Type 3 (SCA3) to assess effects on mitochondrial function, protein aggregation, and oxidative stress. mdpi.comnih.govThis compound restores mitochondrial function, reduces mutant protein aggregates, and attenuates oxidative stress. mdpi.comnih.gov
Drosophila model Investigation of protective effects against mutant AR-induced eye degeneration. nih.govmedkoo.commolnova.comThe protective effects of this compound are dependent on the Nrf1/Nrf2 ortholog CncC. nih.govmedkoo.commolnova.com

Dose-Response Characterization and Potency Determination

Determining the effective concentration range of a compound is fundamental to understanding its therapeutic potential. Dose-response studies for this compound have revealed its high potency as an activator of the antioxidant response pathway. In reporter assays using an antioxidant response element (ARE)-luciferase construct, this compound demonstrated greater activity at lower concentrations compared to other known activators like ASC-J9, curcumin (B1669340), and dimethyl fumarate. nih.gov

In the context of the SCA3 cell model, a concentration of 1 μM this compound was found to be effective in restoring mitochondrial function, reducing the aggregation of mutant proteins, and lowering levels of reactive oxygen species (ROS). mdpi.comnih.gov Interestingly, while this compound showed a dose-dependent activation of Nrf2, the therapeutic effects did not proportionally increase with concentrations above 5 μM; in fact, higher concentrations were associated with increased cytotoxicity. mdpi.com This suggests a specific therapeutic window for the compound's beneficial effects. The compound also demonstrated a dose-dependent induction of a heat shock element (HSE)-luciferase reporter in PC12 cells. nih.gov

Assay/ModelConcentration RangeObserved Effect
ARE-luciferase reporter assay Lower than ASC-J9, curcumin, dimethyl fumarateMore potent activation of the antioxidant response. nih.gov
SK-N-SH (MJD78) cells 1 μMRestoration of mitochondrial function, decreased mutant protein aggregates, and reduced ROS. mdpi.comnih.gov
SK-N-SH (MJD78) cells > 5 μMIncreased cytotoxicity and no further increase in therapeutic response. mdpi.com
HSE-luciferase reporter assay (PC12 cells) Increasing concentrationsDose-dependent induction of the heat shock response. nih.gov

Genetic Manipulation Techniques (e.g., Knockdown Experiments for Nrf2 Orthologs)

To confirm the specific molecular targets of this compound, researchers have employed genetic manipulation techniques, primarily through RNA interference (RNAi) and small interfering RNA (siRNA) to knockdown the expression of specific genes. These experiments have been pivotal in establishing a causal link between the compound's activity and the Nrf2 pathway.

For example, the siRNA-mediated knockdown of Nrf2 was shown to prevent the induction of the antioxidant enzymes heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (Nqo1) in response to this compound treatment. nih.gov Moreover, the protective capacity of this compound against oxidative stress induced by hydrogen peroxide was significantly diminished in cells with Nrf2 knockdown. nih.gov In the Drosophila model, the knockdown of the Nrf1 and Nrf2 ortholog, known as cap 'n' collar isoform-C (CncC), negated the protective effects of this compound against eye degeneration caused by the mutant androgen receptor. nih.govmedkoo.commolnova.comneurology.org Conversely, the knockdown of Heat shock factor 1 (Hsf1) did not block this protective effect, indicating the primacy of the Nrf1/Nrf2 pathway in this context. nih.govmedkoo.commolnova.comneurology.org In the SCA3 cell model, siRNA experiments confirmed that the observed increase in mitochondrial superoxide (B77818) dismutase 2 following this compound treatment was dependent on Nrf2. mdpi.comnih.gov

Genetic TargetExperimental TechniqueCell Line/ModelOutcome of Knockdown
Nrf2 siRNACultured cellsPrevented the induction of HO-1 and Nqo1 by this compound. nih.gov
Nrf2 siRNACultured cellsReduced the protective effect of this compound against oxidative stress. nih.gov
cap 'n' collar isoform-C (CncC) KnockdownDrosophilaBlocked the protective effect of this compound on mutant AR-induced eye degeneration. nih.govmedkoo.commolnova.comneurology.org
Hsf1 KnockdownDrosophilaDid not block the protective effect of this compound on mutant AR-induced eye degeneration. nih.govmedkoo.commolnova.comneurology.org
Hsf1 RNAiMCF7 cellsAbolished the induction of heat shock proteins by this compound. nih.gov
Nrf2 siRNASK-N-SH (MJD78) cellsConfirmed the Nrf2-dependent increase of mitochondrial superoxide dismutase 2. mdpi.comnih.gov

Molecular and Cellular Characterization Techniques

Beyond assessing efficacy, a deep understanding of a compound's molecular and cellular effects is necessary. Techniques that allow for broad, unbiased profiling of proteins and genes have been important in mapping the pathways affected by this compound.

Proteomics and Phosphoproteomics for Pathway Mapping

Proteomic approaches, particularly Western blotting, have been utilized to characterize the effects of this compound on the expression levels of specific proteins. These studies have consistently shown that this compound leads to an increased expression of key cellular defense proteins. This includes subunits of the proteasome, which is essential for protein degradation, as well as a suite of antioxidant enzymes. nih.govmedkoo.commolnova.commedchemexpress.com Furthermore, this compound treatment has been shown to upregulate the expression of molecular chaperones, including various heat shock proteins. nih.govmedkoo.commolnova.commedchemexpress.com This upregulation of protective proteins underscores the compound's role in enhancing cellular proteostasis and stress resistance.

Protein CategorySpecific Proteins Upregulated by this compound
Proteasome Subunits Increased expression of various subunits. medkoo.commolnova.commedchemexpress.com
Antioxidant Enzymes Heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (Nqo1), Glutamate-cysteine ligase catalytic subunit (Gclc), Catalase. nih.gov
Molecular Chaperones Various heat shock proteins. nih.govmolnova.commedchemexpress.com

RNA Sequencing for Comprehensive Gene Expression Profiling

While specific data from comprehensive RNA sequencing (RNA-Seq) studies on this compound are not detailed in the available literature, the known mechanism of the compound strongly implies the utility of this technique. RNA-Seq allows for an unbiased and comprehensive analysis of the entire transcriptome, providing a snapshot of all gene expression changes in response to a given stimulus. genewiz.com Given that this compound is a potent activator of the transcription factors Nrf1 and Nrf2, it is expected that RNA-Seq would reveal widespread changes in the expression of genes regulated by these factors. nih.govmedkoo.commolnova.com These would likely include a broad array of genes involved in the antioxidant response, protein degradation, and other cellular defense mechanisms. Such an analysis would provide a more complete picture of the downstream genetic programs activated by this compound and could uncover novel targets and pathways influenced by the compound.

Protein Expression and Degradation Analysis (e.g., Western Blotting of Androgen Receptor)

A cornerstone of this compound research involves the analysis of protein expression and degradation, with a particular focus on the Androgen Receptor (AR). Western blotting is a key technique used to quantify changes in protein levels in response to this compound treatment.

In studies involving spinal and bulbar muscular atrophy (SBMA), a neurodegenerative disease caused by a polyglutamine expansion in the AR, Western blot analysis has been instrumental. nih.govclinsurggroup.us For instance, research has shown that this compound treatment leads to a reduction in the levels of the mutant AR protein in patient-derived fibroblasts and in a prostate cancer cell line. nih.govclinsurggroup.us To determine if this reduction is due to increased degradation, cycloheximide (B1669411) chase assays are often employed. nih.govpnas.org Cycloheximide blocks new protein synthesis, allowing researchers to track the decay of existing proteins over time. In the presence of this compound, the half-life of the polyglutamine-expanded AR was significantly reduced, indicating enhanced degradation. nih.gov This process is often mediated by the ubiquitin-proteasome system, a key cellular machinery for protein disposal. medchemexpress.com

The specificity of this compound's effect on AR degradation has also been investigated. Western blot analyses have demonstrated that while this compound effectively reduces AR protein expression, other proteins are not similarly affected, highlighting a degree of selectivity in its action. google.com

Table 1: Representative Western Blotting Data for Androgen Receptor (AR) Levels

Cell Line/ModelTreatmentKey FindingReference
SBMA Patient FibroblastsThis compoundDose-dependent reduction in mutant AR protein levels. nih.gov
CWR22RV1 Prostate Cancer CellsThis compoundEnhanced degradation of AR proteins after 24 hours of treatment. clinsurggroup.us
LNCaP Prostate Cancer CellsASC-J9 (a related compound)Reduced AR protein expression. google.com

Functional Assays for Proteasome and Nrf1/Nrf2 Activation

This compound is characterized as a potent activator of Nuclear factor erythroid 2-related factor 1 (Nrf1) and Nuclear factor erythroid 2-related factor 2 (Nrf2), central regulators of cellular proteostasis and antioxidant responses. nih.govnih.govmedchemexpress.commedkoo.com Functional assays are crucial for demonstrating the activation of these pathways.

To assess the activation of the antioxidant response pathway, reporter gene assays are commonly used. These assays typically involve a construct containing multiple copies of the Antioxidant Response Element (ARE), a DNA sequence to which Nrf2 binds, upstream of a reporter gene like firefly luciferase. An increase in luciferase activity upon treatment with this compound indicates the activation of this pathway. nih.gov Studies have shown that this compound is a more potent activator of the antioxidant response than other known activators like curcumin and dimethyl fumarate. nih.gov

Furthermore, the activation of Nrf1 and Nrf2 by this compound leads to the increased expression of their target genes. nih.gov These include genes encoding for proteasome subunits, which enhance the cell's protein degradation capacity, and antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (Nqo1), and glutamate-cysteine ligase catalytic subunit (Gclc). nih.gov The upregulation of these genes is typically quantified using techniques like quantitative real-time PCR (qPCR) or by observing increased protein levels via Western blotting. nih.gov

Computational Approaches and Bioinformatics

Computational methods play a vital role in understanding the molecular interactions and systemic effects of this compound.

Molecular Docking for Ligand-Target Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, such as a protein. frontiersin.org This method helps in understanding the binding mode and estimating the binding affinity between the ligand and its target. chemmethod.comannualreviews.org While specific molecular docking studies detailing the interaction of this compound with its targets like Keap1 (a negative regulator of Nrf2) are not extensively published in the provided results, this approach is fundamental in early-stage drug discovery to screen potential compounds and to refine their structures for better efficacy. frontiersin.orgmdpi.com The process involves generating various conformations of the ligand within the binding site of the protein and scoring them based on factors like electrostatic and van der Waals interactions. chemmethod.com

Systems Biology Approaches for Pathway Analysis and Database Integration (e.g., KEGG, Reactome)

To comprehend the broader biological impact of this compound, systems biology approaches are employed. These involve integrating experimental data with large-scale biological databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Reactome. nih.govreactome.orgjuit.ac.inreactome.orgbiorxiv.org These databases contain vast amounts of information on metabolic and signaling pathways.

By analyzing the genes and proteins affected by this compound treatment (e.g., from transcriptomics or proteomics data), researchers can perform pathway enrichment analysis. This analysis identifies which cellular pathways are significantly impacted by the compound. For example, data showing the upregulation of proteasome subunit genes and antioxidant enzymes by this compound can be mapped onto the KEGG or Reactome pathways to visualize its integrated effect on the proteasome and antioxidant response pathways. nih.gov This approach provides a holistic view of the compound's mechanism of action, moving beyond single-target interactions to a network-level understanding. reactome.org

In Vivo Model Characterization Techniques

To assess the therapeutic potential of this compound in a living organism, preclinical studies in animal models are essential.

Behavioral and Functional Assessments in Preclinical Disease Models

In the context of SBMA, a key aspect of in vivo studies is the assessment of motor function and behavior in transgenic mouse models that express the mutant human AR. nih.govclinsurggroup.us These assessments are critical to determine if the molecular changes observed in vitro translate into functional improvements.

A variety of behavioral tests are used to measure motor performance. For example, grip strength tests can quantify muscle weakness, a primary symptom of SBMA. The rotarod test is another common assay that measures motor coordination and balance. In these tests, mice are placed on a rotating rod, and the time they can stay on it is recorded. Improved performance on these tasks in this compound-treated mice compared to a control group indicates a therapeutic benefit. clinsurggroup.us Studies have indeed shown that oral administration of this compound improves motor functions in SBMA mouse models. clinsurggroup.us

Functional Behavioral Assessment (FBA) is a systematic process used to understand the purpose behind a specific behavior, although this term is more commonly used in psychology and education to address problem behaviors. ed.govresearchgate.netnih.govdiscoveryaba.comnih.gov In preclinical research, the analogous approach involves a battery of standardized tests to comprehensively evaluate the functional status of the animal model.

Histopathological and Molecular Analyses of Tissue Samples

In the investigation of the therapeutic potential of this compound, particularly in the context of neurodegenerative diseases like spinal and bulbar muscular atrophy (SBMA), histopathological and molecular analyses of tissue samples are crucial. These examinations provide tangible evidence of the compound's effects at the cellular and molecular levels, offering insights into its mechanisms of action.

Histopathological Examination:

Studies involving mouse models of SBMA have utilized histopathological analysis to observe the morphological changes in tissues following treatment with this compound. nih.gov Skeletal muscle, a primary site of pathology in SBMA, is a key tissue for this analysis.

In a study on AR97Q mice, a model for SBMA, treatment with this compound led to a noticeable amelioration of muscle atrophy. nih.gov This was observed through standard staining techniques such as hematoxylin (B73222) and eosin (B541160) (H&E) and nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) staining of quadriceps muscle cross-sections. nih.gov The findings indicated that this compound markedly reduces both the neurogenic and myogenic characteristics of muscle atrophy that are hallmarks of the disease. nih.gov

Molecular Analyses:

Molecular-level investigations have been fundamental in elucidating how this compound exerts its effects. These analyses have focused on protein levels, gene expression, and the activity of specific cellular pathways.

A significant finding is the ability of this compound to reduce the levels and accumulation of the mutant androgen receptor (AR) protein in the tissues of treated mice. nih.gov This is a critical observation, as the accumulation of this mutant protein is a primary cause of toxicity in SBMA. nih.gov Further experiments in patient-derived fibroblasts confirmed that this compound enhances the degradation of the polyglutamine-expanded AR. nih.gov The compound was shown to significantly shorten the half-life of the mutant AR protein and induce its ubiquitylation, marking it for degradation by the ubiquitin-proteasome system (UPS). nih.gov

Gene expression analyses in the quadriceps muscle of AR97Q mice revealed that this compound administration leads to the activation of the Nrf1 and Nrf2 pathways. nih.gov The compound was found to increase the expression of target genes for both Nrf1, which is involved in proteasome expression, and Nrf2, which regulates antioxidant enzymes. nih.gov This dual activation enhances the cell's capacity to handle protein aggregation and oxidative stress, two key pathological features of polyglutamine diseases. nih.gov Specifically, this compound was shown to increase the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome. nih.gov

The table below summarizes the key molecular findings from a study on this compound in an SBMA mouse model.

Analysis Type Tissue/Cell Type Key Findings Reference
Protein Level AnalysisMouse Tissues (AR97Q)Reduced levels and accumulation of mutant AR protein. nih.gov
Protein Degradation AssaySBMA Patient FibroblastsSignificantly reduced half-life of polyglutamine-expanded AR; induced ubiquitylation of mutant AR. nih.gov
Gene Expression AnalysisQuadriceps Muscle (AR97Q Mice)Increased expression of Nrf1 and Nrf2 target genes. nih.gov
Proteasome Activity AssayPC12 CellsSignificantly increased chymotrypsin-like, trypsin-like, and caspase-like proteasome activities. nih.gov

These findings from histopathological and molecular analyses underscore the multi-faceted mechanism of this compound, demonstrating its ability to not only alleviate the physical signs of muscle atrophy but also to target the underlying molecular dysfunctions in protein homeostasis and oxidative stress response.

Future Directions and Emerging Research Avenues for Asc Jm 17

Elucidation of Unexplored Signaling Cascades and Crosstalk

Asc-JM-17 is known to activate the transcription factors Nrf1, Nrf2, and Hsf1. nih.govmedkoo.com This activation leads to an increase in the expression of proteasome subunits, antioxidant enzymes, and molecular chaperones, which collectively enhance cellular proteostasis and combat oxidative stress. nih.govoup.com Future research should delve deeper into the intricate signaling networks influenced by this compound.

Key areas for investigation include:

Upstream Regulators: Identifying the direct molecular targets of this compound that initiate the activation of Nrf1, Nrf2, and Hsf1.

Downstream Effectors: Beyond the known targets, comprehensive proteomic and transcriptomic analyses could reveal novel downstream effectors and pathways modulated by this compound.

Inter-pathway Crosstalk: A critical area of future research is the crosstalk between the Nrf1/Nrf2, Hsf1, and other relevant signaling pathways. nih.gov For instance, understanding how the heat shock response (mediated by Hsf1) and the antioxidant response (mediated by Nrf1/Nrf2) are coordinated upon this compound treatment is crucial. Research has shown that the protective effect of this compound in a fly model of Spinal and Bulbar Muscular Atrophy (SBMA) is dependent on the Drosophila ortholog of Nrf1 and Nrf2, but not Hsf1, suggesting a nuanced interplay between these pathways. nih.gov

Development of Novel and Refined Preclinical Disease Models

Current research has utilized cell, fly, and mouse models to demonstrate the efficacy of this compound in mitigating the toxicity of mutant proteins in polyglutamine diseases like SBMA. nih.govkennedysdisease.org To further validate and expand upon these findings, the development of more sophisticated preclinical models is essential.

Future directions in preclinical modeling could include:

Humanized Models: Creating mouse models that express the human form of the target protein to better mimic the human disease state. The existing AR97Q mouse model for SBMA is a step in this direction. nih.gov

Organoid Models: Utilizing patient-derived organoids can provide a three-dimensional model that more accurately reflects the complex cellular interactions within a specific organ. researchgate.net This would allow for more predictive in vitro testing of this compound's effects.

Disease-Specific Models: While SBMA has been a primary focus, developing and testing this compound in models of other polyglutamine diseases and neurodegenerative disorders characterized by protein aggregation and oxidative stress is a logical next step. nih.govmdpi.com

Investigation of Synergistic Research Applications with Other Bioactive Compounds

The potential for this compound to work in concert with other bioactive compounds presents an exciting avenue for future research. Synergistic interactions could enhance therapeutic efficacy while potentially allowing for lower doses of each compound.

Potential synergistic combinations to explore include:

Other Nrf2 Activators: Investigating the combination of this compound with other Nrf2 activators, such as dimethyl fumarate, could lead to a more robust and sustained antioxidant response. nih.gov

Autophagy Enhancers: Since this compound has been shown to promote autophagy, combining it with other compounds that enhance this cellular degradation process could be beneficial in clearing toxic protein aggregates. medchemexpress.comnih.gov

Anti-inflammatory Agents: Given the link between neuroinflammation and neurodegeneration, exploring the synergistic effects of this compound with anti-inflammatory compounds could offer a multi-pronged therapeutic approach.

Exploration of Additional Therapeutic Research Domains Beyond Current Applications

The mechanism of this compound, centered on combating oxidative stress and enhancing protein quality control, suggests its potential therapeutic utility extends beyond its current focus on polyglutamine diseases. nih.govnih.gov

Future research should explore the application of this compound in other disease contexts, including:

Other Neurodegenerative Diseases: Conditions such as Huntington's disease, spinocerebellar ataxias, and even Alzheimer's and Parkinson's diseases, which also involve protein misfolding and oxidative damage, are prime candidates for investigation. nih.govmdpi.com Studies have already initiated research into its efficacy in Spinocerebellar Ataxia Type 3. nih.gov

Diseases Associated with Oxidative Stress: The potent antioxidant properties of this compound make it a candidate for a wide range of conditions where oxidative stress plays a key pathological role, such as cardiovascular diseases and certain metabolic disorders. nih.govontosight.ai

Aging: As oxidative stress and a decline in proteostasis are hallmarks of the aging process, investigating the potential of this compound to promote healthy aging is a long-term research goal.

Q & A

Basic: What are the key methodological considerations for synthesizing and characterizing Asc-JM-17?

Answer:

  • Synthesis : Use high-purity reagents (≥98%) with documented sources and batch numbers. Follow protocols from peer-reviewed literature for analogous compounds, adjusting stoichiometry based on this compound’s molecular structure. Purify via column chromatography or recrystallization, and verify purity using HPLC (≥95% purity threshold) .
  • Characterization : Employ NMR (*1H, *13C) for structural confirmation, mass spectrometry for molecular weight validation, and X-ray crystallography (if crystalline). Include FT-IR for functional group analysis. Document all spectral data in supplementary materials for reproducibility .

Basic: How should researchers design initial in vitro efficacy studies for this compound?

Answer:

  • Cell Lines : Use ≥3 cell lines (e.g., cancer: MCF-7, A549; normal: HEK293) to assess selectivity. Include positive controls (e.g., cisplatin for cytotoxicity).
  • Dose-Response : Test 6–8 concentrations (e.g., 1 nM–100 µM) in triplicate. Calculate IC50 values using nonlinear regression models (e.g., GraphPad Prism’s log(inhibitor) vs. response) .
  • Data Reporting : Provide raw viability data, normalization methods (e.g., relative to DMSO controls), and statistical significance (p < 0.05, ANOVA with Tukey post hoc) .

Advanced: How can conflicting in vitro and in vivo efficacy data for this compound be resolved?

Answer:

  • Assay Validation : Confirm in vitro results using orthogonal assays (e.g., apoptosis via flow cytometry alongside ATP-based viability). For in vivo discrepancies, evaluate bioavailability (e.g., plasma concentration via LC-MS) and metabolism (e.g., liver microsomal stability) .
  • Experimental Adjustments : Optimize dosing regimens (e.g., QD vs. BID) or formulations (e.g., PEGylation for solubility). Use knockout models to assess target specificity .

Advanced: What statistical models are recommended for analyzing dose-dependent synergistic effects of this compound with other compounds?

Answer:

  • Synergy Analysis : Apply the Chou-Talalay method (Combination Index <1 indicates synergy). Use CompuSyn software for dose-effect matrix generation.
  • Data Table Example :
Compound IC50 Alone (µM) IC50 in Combination Combination Index
This compound10.23.10.45
Compound X8.72.80.38
  • Validate with Bliss independence or Loewe additivity models .

Advanced: How can researchers integrate this compound’s mechanism of action into existing theoretical frameworks (e.g., kinase inhibition)?

Answer:

  • Target Validation : Perform kinase profiling assays (e.g., Eurofins KinaseScan) to identify primary targets. Use molecular docking (AutoDock Vina) to predict binding affinities.
  • Pathway Analysis : Conduct RNA-seq or phosphoproteomics to map signaling pathways. Compare with databases (KEGG, Reactome) to contextualize findings .

Basic: What protocols ensure reproducibility in this compound studies?

Answer:

  • Detailed Methods : Specify equipment (e.g., Beckman Coulter centrifuge, model XX), software versions (e.g., ImageJ 1.53), and reagent lot numbers.
  • Supplementary Data : Include raw spectra, crystallographic data (CIF files), and step-by-step video protocols for complex assays .

Advanced: What pharmacokinetic parameters should be prioritized in preclinical modeling of this compound?

Answer:

  • Key Metrics : Half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F). Use non-compartmental analysis (Phoenix WinNonlin) for initial estimates.
  • Species Scaling : Apply allometric scaling (e.g., Wistar rats to humans) with correction factors for protein binding .

Advanced: How should researchers address batch-to-batch variability in this compound’s bioactivity?

Answer:

  • Quality Control : Implement strict SOPs for synthesis, including in-process checks (e.g., TLC monitoring). Use NMR and HPLC to verify consistency across batches.
  • Bioactivity Correlation : Perform PCA (principal component analysis) on spectral data vs. IC50 values to identify critical purity thresholds .

Basic: What safety profiling assays are essential for this compound?

Answer:

  • Cytotoxicity : Test against primary human hepatocytes and cardiomyocytes (e.g., using iCell Cardiomyocytes).
  • Genotoxicity : Conduct Ames test (TA98, TA100 strains) and micronucleus assay.
  • Cardiotoxicity : Assess hERG channel inhibition (patch-clamp or FLIPR assays) .

Advanced: How can multi-omics approaches resolve contradictions in this compound’s mechanistic data?

Answer:

  • Integrative Analysis : Combine transcriptomics, proteomics, and metabolomics (e.g., via Ingenuity Pathway Analysis) to identify consensus pathways.
  • Validation : Use CRISPR/Cas9 knockout models for top candidate genes/proteins. Publish negative results to clarify ambiguous findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.